molecular formula C18H18N4OS B5492205 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5492205
M. Wt: 338.4 g/mol
InChI Key: UJEDVWMKDOWGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to act by inhibiting various cellular signaling pathways, including the PI3K/AKT/mTOR pathway, JAK/STAT pathway, and NF-κB pathway. It also interacts with various cellular proteins, including tubulin, DNA, and RNA, which ultimately leads to its biological effects.
Biochemical and Physiological Effects:
2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been shown to exhibit various biochemical and physiological effects, including:
1. Inducing apoptosis in cancer cells by activating caspase enzymes.
2. Inhibiting cell proliferation by arresting the cell cycle at various stages.
3. Blocking angiogenesis by inhibiting the formation of new blood vessels.
4. Inhibiting the production of pro-inflammatory cytokines and chemokines.
5. Disrupting the function of various cellular proteins, including tubulin, DNA, and RNA.

Advantages and Limitations for Lab Experiments

2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has several advantages and limitations for lab experiments, including:
Advantages:
1. It exhibits potent biological activity against various cellular targets.
2. It is relatively easy to synthesize in the laboratory.
3. It can be easily modified to obtain new derivatives with improved biological activity.
Limitations:
1. It is relatively unstable under certain conditions, which can limit its use in certain experiments.
2. It can exhibit toxicity at high doses, which can limit its use in vivo.
3. Its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions related to 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, including:
1. Synthesizing new derivatives with improved biological activity and reduced toxicity.
2. Investigating its potential applications in other fields, including agriculture and material science.
3. Elucidating its mechanism of action to better understand its biological effects.
4. Conducting further preclinical and clinical studies to assess its safety and efficacy in humans.
5. Exploring its potential applications in combination therapy with other anticancer drugs.

Synthesis Methods

The synthesis of 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-allyl-2-methoxy-5-(methylthio)benzaldehyde with 4-amino-3-mercapto-5-(2-pyridyl)-1,2,4-triazole in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the target compound.

Scientific Research Applications

2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in various scientific research studies, including:
1. Anticancer Activity: Several studies have reported that 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine exhibits potent anticancer activity against various cancer cell lines. It acts by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
2. Anti-inflammatory Activity: This chemical compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial Activity: 2-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has demonstrated potent antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-11-22-17(16-9-4-5-10-19-16)20-21-18(22)24-13-14-7-6-8-15(12-14)23-2/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEDVWMKDOWGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(3-methoxybenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine

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